molecular formula C17H27N3O2S B2640753 N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 952981-76-9

N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2640753
CAS RN: 952981-76-9
M. Wt: 337.48
InChI Key: XYWNPWXLFIBEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as TBOA, is a compound that has been extensively studied in the field of neuroscience. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuronal development. The inhibition of glutamate transporters by TBOA has been shown to have a variety of effects on these processes, making it an important tool for scientific research.

Scientific Research Applications

Synthesis of Pharmacological Intermediates

Asymmetric Synthesis : An efficient method was developed for the asymmetric synthesis of a related compound, which is a useful intermediate in creating nociceptin antagonists. This synthesis includes key steps such as diastereoselective reduction and isomerization, demonstrating the compound's utility in producing enantiomerically pure substances (H. Jona et al., 2009).

Catalysis in Organic Synthesis : A copper-catalyzed coupling reaction utilized derivatives of the compound for Goldberg amidation, showcasing the compound's versatility in facilitating reactions between (hetero)aryl chlorides and primary amides, including lactams and oxazolidinones, leading to good to excellent yields (Subhadip De et al., 2017).

Synthesis of Anti-Malarial Agents : Research on derivatives of piperazine, a core structure similar to the one , led to the identification of compounds with anti-malarial activity. These findings underscore the importance of such structures in developing potential therapeutic agents (W. Cunico et al., 2009).

Novel Synthetic Routes and Compound Characterization

Novel Synthetic Approaches : A study outlined a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the compound's role in the development of new synthetic methodologies that can lead to both anthranilic acid derivatives and oxalamides, highlighting its significance in organic chemistry research (V. Mamedov et al., 2016).

Characterization and Biological Evaluation : The synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a derivative, were conducted to investigate its antibacterial and anthelmintic activities. Such studies are crucial for understanding the compound's potential applications in medicinal chemistry (C. Sanjeevarayappa et al., 2015).

properties

IUPAC Name

N'-tert-butyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-17(2,3)19-16(22)15(21)18-11-13-6-8-20(9-7-13)12-14-5-4-10-23-14/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWNPWXLFIBEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.